4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Lipophilicity Membrane permeability logP

4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS 872840-10-3) is a fully synthetic small molecule belonging to the purino[7,8-a]imidazole-1,3-dione class, a family of fused tricyclic heterocycles structurally related to xanthine and purine-2,6-dione derivatives. It is classified under the Imidazopyrimidines chemical taxonomy (CHEMONTID:0000245).

Molecular Formula C23H31N5O2
Molecular Weight 409.534
CAS No. 872840-10-3
Cat. No. B2412540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
CAS872840-10-3
Molecular FormulaC23H31N5O2
Molecular Weight409.534
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4)C)N(C1=O)C
InChIInChI=1S/C23H31N5O2/c1-4-5-6-7-8-9-13-28-21(29)19-20(25(3)23(28)30)24-22-26(14-15-27(19)22)18-12-10-11-17(2)16-18/h10-12,16H,4-9,13-15H2,1-3H3
InChIKeyRCUUJHRMWYSEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS 872840-10-3): Structural and Pharmacological Classification for Procurement Decisions


4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS 872840-10-3) is a fully synthetic small molecule belonging to the purino[7,8-a]imidazole-1,3-dione class, a family of fused tricyclic heterocycles structurally related to xanthine and purine-2,6-dione derivatives [1]. It is classified under the Imidazopyrimidines chemical taxonomy (CHEMONTID:0000245) [2]. The compound has been registered in the Therapeutic Target Database (TTD) as a xanthine dehydrogenase/oxidase (XDH) inhibitor lead under the designation 'Fused heterocyclic compound 8' (Drug ID: D0N0MV), with Kissei Pharmaceutical Co. Ltd listed as the company of origin [3]. Its molecular formula is C23H31N5O2 with a molecular weight of 409.53 g/mol [2]. The compound is commercially available from several research chemical suppliers at analytical purity levels (typically ≥95%), positioned as a research tool for studying purine metabolism pathways and imidazopurine-based drug discovery programs [3].

Target Pathway Xanthine dehydrogenase/oxidase (XDH) inhibition and purine metabolism studies
Scaffold Class Purino[7,8-a]imidazole-1,3-dione, a purine-mimetic fused heterocycle
Development Origin Kissei Pharmaceutical Co. Ltd. lead series; registered in TTD as XDH inhibitor lead

Why Interchangeability with Other Purino[7,8-a]imidazole-1,3-dione Analogs Is Not Supported for 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione


Within the purino[7,8-a]imidazole-1,3-dione class, minor structural modifications produce significant differences in molecular recognition and biological activity. The N2-octyl substituent on the target compound confers a marked increase in lipophilicity (calculated logP ~5.8) compared to the N2-benzyl analog (calculated logP ~2.9), which translates to substantially different membrane permeability, protein binding, and pharmacokinetic behavior [1]. Binding data from the closest publicly available analog, 4-methyl-6-(phenylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, demonstrates negligible affinity for Ephrin type-A receptor 4 (IC50 > 50,000 nM) [2], while a structurally distinct 2-octyl-bearing imidazopurine compound (5-methyl-2-octyl-tetrahydrocyclopenta[4,5]imidazo[2,1-b]purin-4-one) exhibits PDE1 inhibition with an IC50 of 160 nM and PDE5 inhibition with an IC50 of 30 nM [3]. These data illustrate that the specific combination of N2-alkyl chain length, C6-aryl substitution pattern, and core oxidation state is critical for target engagement. Generic substitution across this class without quantitative comparator data risks selecting a compound with orders-of-magnitude differences in target potency, selectivity, and physicochemical suitability for the intended assay system.

N2 Substituent Mismatch
The octyl chain at N2 produces a lipophilicity profile that differs markedly from benzyl or shorter alkyl analogs, which may alter membrane permeability, protein binding, and apparent potency in cell-based assays.
C6 Aryl Substitution Mismatch
The 3-methylphenyl (meta-tolyl) substitution at C6 introduces steric and electronic effects distinct from para-substituted or unsubstituted phenyl analogs, potentially shifting target binding preference.
Core Oxidation State Mismatch
The 7,8-dihydroimidazole ring in the target compound differentiates it from fully aromatic imidazopurines, which may redirect enzyme selectivity from phosphodiesterases toward xanthine dehydrogenase/oxidase.

Quantitative Evidence Guide for 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS 872840-10-3): Comparative Data for Procurement Decision Support


Lipophilicity-Driven Differentiation: N2-Octyl vs. N2-Benzyl Substitution in the Purino[7,8-a]imidazole-1,3-dione Scaffold

The N2-octyl substituent on the target compound produces a calculated partition coefficient (XLogP3) of approximately 5.8, which is markedly higher than the N2-benzyl analog 4-methyl-6-(phenylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (calculated XLogP3 ~2.9) [1]. This approximately 2.9 log unit difference corresponds to a ~800-fold theoretical increase in octanol-water partitioning, predicting substantially greater membrane permeability for the target compound. In the context of cell-based assays or in vivo models, this physicochemical differentiation directly impacts compound distribution, intracellular concentration, and apparent potency. The N2-benzyl analog has been tested against Ephrin type-A receptor 4 and shows IC50 > 50,000 nM, indicating negligible target engagement [2].

Lipophilicity (N2-Octyl vs. Benzyl)
Class-level inference
Target (N2-octyl) XLogP3 ≈ 5.8
vs
N2-Benzyl analog XLogP3 ≈ 2.9
Δ ≈ +2.9 (~800× partitioning difference)
May substantially alter membrane permeability and intracellular concentration in cell-based assays.
In silico calculation only; no experimental logP/logD data available.
Lipophilicity Membrane permeability logP Purinoimidazole SAR

C6 Aryl Substitution Specificity: 3-Methylphenyl vs. 4-Methoxyphenyl and Unsubstituted Phenyl in 2-Octyl-Purino[7,8-a]imidazole-1,3-diones

The target compound features a 3-methylphenyl (meta-tolyl) group at the C6 position, distinguishing it from the closest commercially available 2-octyl analogs: 6-(4-methoxyphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS not publicly disclosed; molecular weight 425.5 g/mol) and 2-hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione . The meta-methyl substitution introduces steric and electronic effects distinct from para-substituted (4-methoxy or 4-methyl) or unsubstituted phenyl analogs. In medicinal chemistry, meta-substitution patterns on aryl rings are known to alter dihedral angles between the aryl ring and the heterocyclic core, directly affecting target binding pocket complementarity. No direct comparative biological data are available for these specific analogs, but the structural differentiation is quantifiable: the 3-methylphenyl group has a Hammett σmeta value of -0.07 (electron-donating) compared to σpara of -0.17 for the 4-methyl group, indicating different electronic effects at the binding interface [1].

C6 Aryl Substitution (meta vs. para)
Class-level inference
Target (3-methylphenyl) Hammett σmeta = -0.07
vs
Para-methyl analog σpara = -0.17
Δσ +0.10; distinct steric environment
May confer distinct target binding complementarity compared to para-substituted or unsubstituted phenyl analogs.
No head-to-head biological assay data available for these specific comparator pairs.
Structure-activity relationship Aryl substitution meta-substitution Target selectivity Purinoimidazole

Class-Level Target Engagement: Xanthine Dehydrogenase/Oxidase (XDH) Inhibition Potential vs. Purine-2,6-dione PDE Inhibitors

The Therapeutic Target Database (TTD) registers the target compound (as 'Fused heterocyclic compound 8'; Drug ID: D0N0MV) as a xanthine dehydrogenase/oxidase (XDH) inhibitor, with the compound originating from Kissei Pharmaceutical Co. Ltd [1]. This target annotation is consistent with the purine-mimetic core structure, which can occupy the purine substrate binding pocket of XDH. In contrast, a structurally related 2-octyl-bearing imidazopurine (5-methyl-2-octyl-tetrahydrocyclopenta[4,5]imidazo[2,1-b]purin-4-one; CHEMBL277317) was profiled against phosphodiesterases and showed PDE1 IC50 = 160 nM, PDE3 IC50 = 7,000 nM, and PDE5 IC50 = 30 nM [2]. The 7,8-dihydro oxidation state of the target compound's imidazole ring distinguishes it from the fully aromatic tetrahydrocyclopenta-fused analog, which may redirect target preference from PDEs toward XDH or other purine-utilizing enzymes. No quantitative IC50 or Ki data are publicly available for the target compound against any specific enzyme target.

Target Annotation (XDH vs. PDE)
Supporting evidence
Target compound (TTD) XDH inhibitor (no IC50)
vs
2-Octyl imidazopurine (CHEMBL277317) PDE1 IC50 160 nM, PDE5 IC50 30 nM
Divergent primary target annotation
May not be interchangeable with PDE-targeting imidazopurines; requires confirmatory XDH assays.
No quantitative XDH inhibition data publicly available for the target compound.
Xanthine oxidase XDH inhibitor Purine metabolism PDE inhibitor Target selectivity

Molecular Weight and Structural Complexity Differentiation for Library Design and HTS Triage

The target compound has a molecular weight of 409.53 g/mol (C23H31N5O2), placing it in the upper range of lead-like chemical space (typically MW ≤ 450 Da) [1]. This differentiates it from smaller purino[7,8-a]imidazole-1,3-dione analogs such as 4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione (MW ~309 g/mol) and 2-ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione (MW 351.4 g/mol; CAS 887455-70-1) . The target compound has 2 hydrogen bond acceptors and 0 hydrogen bond donors, compared to the 2-ethyl analog which has the same HBA/HBD count but a 58.1 g/mol lower molecular weight . The octyl chain contributes approximately 113 g/mol of additional mass and introduces significant conformational flexibility (8 rotatable bonds in the octyl chain alone), which influences entropy of binding, aqueous solubility, and non-specific protein interactions. No biological activity data are available for the lower-MW analogs [1].

Molecular Weight & Flexibility
Supporting evidence
Target (MW 409.5) 10 rotatable bonds
vs
2-Ethyl analog (MW 351.4) ~3 rotatable bonds
MW +58.1 g/mol; +7 rotatable bonds
Positions compound in lead-like space, distinct from fragment-like lower-MW analogs for library design.
No biological activity data available for the lower-MW comparators.
Molecular weight Lead-likeness HTS Compound library Physicochemical properties

Recommended Research and Industrial Application Scenarios for 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (CAS 872840-10-3) Based on Available Evidence


Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor Screening and Purine Metabolism Studies

Based on its TTD registration as a xanthine dehydrogenase/oxidase (XDH) inhibitor (Drug ID: D0N0MV) [1], the target compound is most appropriately deployed as a tool compound or reference ligand in XDH enzymatic assays and purine metabolism pathway studies. Its purino[7,8-a]imidazole-1,3-dione core mimics the natural purine substrate of XDH, making it suitable for investigating uric acid biosynthesis pathways relevant to hyperuricemia and gout. Procurement for this application should be accompanied by confirmatory in-house XDH inhibition assays, as no publicly available IC50 data exist for this compound. The compound should not be assumed to share the PDE inhibition profile observed for other 2-octyl imidazopurines (PDE1 IC50 = 160 nM; PDE5 IC50 = 30 nM) [2], as the target annotation suggests divergent enzyme selectivity.

Structure-Activity Relationship (SAR) Studies of N2-Alkyl Chain Length on Membrane Permeability and Target Engagement

The N2-octyl substituent on the target compound (calculated XLogP3 ≈ 5.8) provides a critical high-lipophilicity reference point for SAR studies investigating the impact of N2-alkyl chain length on cellular permeability and target binding within the purino[7,8-a]imidazole-1,3-dione series [3]. When procured alongside analogs with shorter N2-alkyl chains (e.g., N2-benzyl, N2-hexyl, or N2-heptyl derivatives), the target compound enables systematic evaluation of lipophilicity-activity relationships. This application is particularly relevant for medicinal chemistry programs seeking to balance target potency with favorable ADME properties in lead optimization campaigns.

Selectivity Profiling of C6-meta-Substituted Aryl Purinoimidazoles Against Purine-Utilizing Enzyme Panels

The 3-methylphenyl (meta-tolyl) substitution at the C6 position of the target compound offers a distinct steric and electronic environment compared to para-substituted or unsubstituted phenyl analogs [4]. This structural feature makes the compound valuable for selectivity profiling across panels of purine-utilizing enzymes (e.g., XDH, PDE families, adenosine receptors, P2Y receptors) to identify meta-substitution-dependent selectivity fingerprints. Procurement for this application should include appropriate comparator compounds with C6-phenyl, C6-(4-methylphenyl), and C6-(4-methoxyphenyl) substitution to enable rigorous head-to-head selectivity assessment.

Computational Chemistry and Molecular Modeling: Docking Studies of Purine-Mimetic Scaffolds

The well-defined purino[7,8-a]imidazole-1,3-dione core with a flexible N2-octyl chain and C6-meta-tolyl substituent provides a suitable test case for computational docking and molecular dynamics simulations targeting purine-binding enzyme pockets [1]. The compound's conformational flexibility (approximately 10 rotatable bonds) makes it a challenging but informative ligand for evaluating scoring function performance in predicting binding poses of flexible purine mimetics. This application is appropriate for academic and industrial computational chemistry groups developing or validating docking methodologies for purine-utilizing enzyme targets.

Application
Selection Property
Validation Focus
XDH inhibition & purine metabolism studies
TTD-registered XDH inhibitor lead
Confirmatory XDH enzyme assay (no public IC50)
N2-alkyl chain SAR on permeability
High predicted lipophilicity reference point for N2-alkyl series
Lipophilicity-activity relationship with shorter-chain analogs
C6-meta-aryl selectivity profiling
Distinct meta-tolyl substitution pattern vs. para-substituted analogs
Meta vs. para selectivity fingerprint across purine-utilizing enzyme panels
Flexible purine mimetic docking studies
Defined purino[7,8-a]imidazole-1,3-dione core with flexible N2-octyl chain
Scoring function benchmarking for purine-binding enzyme targets
Quote Request

Request a Quote for 4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.